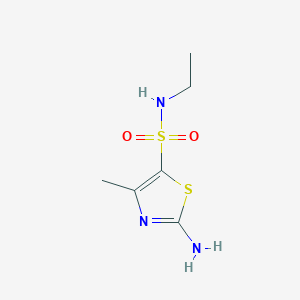
2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-metil-4-nitro-1H-pirazol-1-il)acetamida es un compuesto que pertenece a la clase de derivados de pirazol. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones adyacentes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(5-metil-4-nitro-1H-pirazol-1-il)acetamida típicamente implica la reacción de 5-metil-4-nitro-1H-pirazol con cloruro de acetilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en un solvente como el diclorometano bajo un baño de hielo-agua para controlar la temperatura . El esquema general de la reacción es el siguiente:
- Disolver 5-metil-4-nitro-1H-pirazol y trietilamina en diclorometano.
- Añadir cloruro de acetilo gota a gota manteniendo la temperatura con un baño de hielo-agua.
- Agitar la mezcla de reacción durante un tiempo especificado para completar la reacción.
- Aislar el producto por filtración y purificarlo utilizando técnicas estándar como la recristalización.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la ampliación del proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para volúmenes más grandes, garantizar que los protocolos de seguridad estén en su lugar y utilizar equipos de grado industrial para la mezcla, el control de temperatura y la purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(5-metil-4-nitro-1H-pirazol-1-il)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro puede reducirse a un grupo amino en condiciones adecuadas.
Reducción: El compuesto puede reducirse utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El grupo acetamida puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio o hidrogenación catalítica.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en reacciones de sustitución.
Principales productos formados
Oxidación: Conversión del grupo nitro a un grupo nitroso o amino.
Reducción: Formación del derivado de amina correspondiente.
Sustitución: Formación de derivados de acetamida sustituidos.
Aplicaciones Científicas De Investigación
2-(5-metil-4-nitro-1H-pirazol-1-il)acetamida tiene varias aplicaciones de investigación científica:
Química medicinal: Se ha estudiado por su potencial como antagonista del receptor de andrógenos, que podría ser útil en el tratamiento del cáncer de próstata.
Estudios biológicos: Los derivados del compuesto han mostrado actividad antiproliferativa contra líneas celulares cancerosas, lo que lo convierte en un candidato para una mayor evaluación biológica.
Síntesis química: Como derivado de pirazol, sirve como bloque de construcción para sintetizar compuestos heterocíclicos más complejos.
Mecanismo De Acción
El mecanismo de acción de 2-(5-metil-4-nitro-1H-pirazol-1-il)acetamida implica su interacción con objetivos moleculares como los receptores de andrógenos. Al unirse a estos receptores, puede inhibir su actividad, lo cual es crucial en la progresión de ciertos cánceres como el cáncer de próstata . La estructura del compuesto le permite encajar en el sitio de unión del receptor, bloqueando el ligando natural y evitando la activación del receptor.
Comparación Con Compuestos Similares
Compuestos similares
2-(5-metil-1H-pirazol-1-il)acetamida: Carece del grupo nitro, lo que puede afectar su actividad biológica.
4-nitro-1H-pirazol: Estructura central similar pero carece del grupo acetamida.
5-metil-1H-pirazol: Estructura central similar pero carece de los grupos nitro y acetamida.
Singularidad
2-(5-metil-4-nitro-1H-pirazol-1-il)acetamida es única debido a la presencia de los grupos nitro y acetamida, que contribuyen a su reactividad química y actividad biológica distintas. La combinación de estos grupos funcionales permite interacciones específicas con objetivos biológicos, lo que la convierte en un compuesto valioso en la investigación de química medicinal.
Propiedades
Fórmula molecular |
C6H8N4O3 |
|---|---|
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
2-(5-methyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C6H8N4O3/c1-4-5(10(12)13)2-8-9(4)3-6(7)11/h2H,3H2,1H3,(H2,7,11) |
Clave InChI |
NSMRNXKCSHRBSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1CC(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B11804466.png)









![(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11804517.png)



